1,5-dimethyl-1H-pyrazol-3-amine
Overview
Description
1,5-Dimethyl-1H-pyrazol-3-amine is a derivative of the pyrazole family, which is a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. The specific structure of 1,5-dimethyl-1H-pyrazol-3-amine suggests that it contains methyl groups at the 1 and 5 positions and an amine group at the 3 position on the pyrazole ring. While the provided papers do not directly discuss 1,5-dimethyl-1H-pyrazol-3-amine, they do provide insights into the chemistry of related pyrazole compounds, which can be used to infer some of the properties and reactivity of the compound .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the functionalization of existing pyrazole compounds or the formation of the pyrazole ring itself through various organic reactions. For instance, the synthesis of 3,5-dimethyl-4-aminomethylpyrazole ligands involves aminoalkylation of 3,5-dimethylpyrazole . Similarly, the synthesis of 3,5-dimethyl-1-(3-phenylpropyl)-1H-pyrazole is achieved under phase transfer catalysis conditions with ultrasonic irradiation, indicating that pyrazole derivatives can be synthesized using a variety of techniques, including phase transfer catalysis .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be complex, with the potential for various substituents to influence the overall geometry and electronic properties of the molecule. For example, the X-ray structure analysis of certain pyrazolate rhodium(I) complexes reveals the neutral nature of bridging-pyrazolate ligands . This suggests that the molecular structure of pyrazole derivatives can significantly impact their ability to coordinate with metal ions and form complexes.
Chemical Reactions Analysis
Pyrazole derivatives are known to participate in a variety of chemical reactions. The reactivity of pyrazole blue, a related compound, with primary aromatic amines, dimethyl amine, and benzyl amine, indicates that pyrazole derivatives can undergo addition reactions . Furthermore, pyrazole derivatives can also engage in cycloaddition reactions, as demonstrated by the reactivity of pyrazole blue in Diels-Alder reactions . These findings suggest that 1,5-dimethyl-1H-pyrazol-3-amine could potentially participate in similar addition and cycloaddition reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can vary widely depending on their specific substituents. For example, the solubility of synthesized pyrazolate rhodium(I) complexes in polar solvents such as water indicates that certain pyrazole derivatives can be designed to have desirable solubility characteristics . The kinetic study of the synthesis of a pyrazole derivative under phase transfer catalysis conditions provides information on the reaction rates and the influence of various factors such as temperature and catalyst concentration . These studies suggest that the physical and chemical properties of pyrazole derivatives, including 1,5-dimethyl-1H-pyrazol-3-amine, can be tailored through careful selection of reaction conditions and substituents.
Scientific Research Applications
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Medicinal Chemistry and Drug Discovery
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Agrochemistry
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Coordination Chemistry
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Organometallic Chemistry
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Catalysis
- Pyrazole-based ligands, including those derived from 1,5-dimethyl-1H-pyrazol-3-amine, have been used in catalysis .
- These ligands were prepared via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine .
- They were used to evaluate their catalytic properties in the oxidation reaction of catechol to o-quinone .
- The copper (II)-based complexes showed better reactions rates than those based on other metals (e.g., nickel, tin, and barium), which was due to the fact that the active catalytic site of the catecholase enzyme has two active sites from the existence of copper (II) ions .
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Pharmaceuticals
- Pyrazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- These compounds have been used in various applications: a biological transformation agent, a biological active agent, a sensor for cancer, an anticancer agent, a catalyst for hydrolysis reactions and oxidation, a medicine, and an antibiotic agent .
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Synthetic Chemistry
- Pyrazoles, including 1,5-dimethyl-1H-pyrazol-3-amine, are used in synthetic chemistry .
- They are used in various synthetic approaches such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
- A special emphasis is placed on a thorough examination of response processes .
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Biological Activities
Safety And Hazards
properties
IUPAC Name |
1,5-dimethylpyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3/c1-4-3-5(6)7-8(4)2/h3H,1-2H3,(H2,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGRLFMMSIGPOOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60426904 | |
Record name | 1,5-dimethyl-1H-pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60426904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-dimethyl-1H-pyrazol-3-amine | |
CAS RN |
35100-92-6 | |
Record name | 1,5-dimethyl-1H-pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60426904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,5-dimethyl-1H-pyrazol-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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